Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is a chemical compound with the molecular formula C20H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 1-(3-bromopropyl)-4-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and phenyl groups can enhance the compound’s ability to bind to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]
- Piperazine, 1-methyl-4-[3-(4-nitrophenoxy)propyl]
Uniqueness
Piperazine, 1-(3-(4-nitrophenoxy)propyl)-4-phenyl- is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
84344-45-6 |
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Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23N3O3/c23-22(24)18-7-9-19(10-8-18)25-16-4-11-20-12-14-21(15-13-20)17-5-2-1-3-6-17/h1-3,5-10H,4,11-16H2 |
InChI Key |
XVDOTSBZOTZMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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